
(2R)-2-aminohex-5-ynoic acid hydrochloride
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Overview
Description
(2R)-2-Aminohex-5-ynoic acid hydrochloride is a chiral amino acid derivative characterized by a six-carbon backbone containing an alkyne group at the 5th position and an amino group at the 2nd carbon in the R-configuration. Its molecular formula is C₆H₁₀ClNO₂, with a molecular weight of 163.61 g/mol . This compound is widely used as a building block in organic synthesis, particularly in peptide chemistry and the development of bioactive molecules. For example, it has been employed in the synthesis of small-molecule ligands for positron emission tomography (PET) tracers targeting immune checkpoints, demonstrating its utility in medicinal chemistry .
The hydrochloride salt form enhances solubility in polar solvents, making it suitable for reactions in methanol (MeOH) or dimethylformamide (DMF) under inert atmospheres . Its stereochemical specificity (R-configuration) is critical for interactions with biological targets, as enantiomeric forms (R vs. S) often exhibit distinct pharmacological profiles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-aminohex-5-ynoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as hex-5-ynoic acid.
Amino Group Introduction:
Hydrochloride Formation: The final step involves the conversion of the free amino acid to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane, depending on the reagents and conditions used.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Acyl chlorides or alkyl halides in the presence of a base.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of acylated or alkylated derivatives.
Scientific Research Applications
While (2R)-2-aminohex-5-ynoic acid hydrochloride is mentioned as a similar compound to (S)-2-Aminopent-4-ynoic acid hydrochloride, the primary search results focus on the latter and other related compounds. Therefore, this response will focus on the applications of amino acids with alkyne groups, and related research that may be applicable to this compound, but does not directly discuss applications of this compound.
Synthesis and Chemical Reactions
Alkynylated amino acids, such as (S)-2-Aminopent-4-ynoic acid hydrochloride, can be synthesized using the Sonogashira cross-coupling reaction, which allows for functionalization to yield derivatives with enhanced biological properties. The reaction typically starts with glycine and terminal alkynes, conducted in anhydrous solvents using palladium and copper salts as catalysts. Purification is then performed to obtain optically pure forms of the compound. These compounds can undergo oxidation of the alkyne group to form diketones.
Biological Activity and Enzyme Inhibition
Alkynylated amino acids have garnered attention in biochemical research for their potential biological activities. (S)-2-Aminopent-4-ynoic acid hydrochloride is particularly noted for its selective inhibition of aldose reductase (ALR2), an enzyme implicated in diabetic complications. Derivatives of (S)-2-Aminopent-4-ynoic acid show a high selectivity for ALR2 over ALR1, making them promising candidates for therapeutic applications in managing diabetic complications. The mechanism involves competitive binding to the enzyme's active site, preventing substrate access and reducing enzyme activity.
(S)-2-Aminopent-4-ynoic acid hydrochloride IC50 Values :
Compound Name | IC50 (µM) | Selectivity (ALR2/ALR1) |
---|---|---|
Compound A | 0.5 | 10:1 |
Compound B | 0.8 | 8:1 |
Compound C | 1.0 | 5:1 |
Case Studies and Research Findings
- Antidiabetic Potential : In vitro assays demonstrated that derivatives effectively reduced sorbitol accumulation in cells exposed to high glucose concentrations, indicating potential antidiabetic properties.
- Anticancer Activity : Some derivatives have also been tested against various cancer cell lines, showing promising antiproliferative effects, with certain compounds exhibiting IC50 values in the low micromolar range against melanoma cells.
- Molecular Docking Studies : Confirmed that the binding interactions between (S)-2-Aminopent-4-ynoic acid derivatives and ALR2 involve key hydrogen bonds and hydrophobic interactions that stabilize the inhibitor-enzyme complex.
Applications of α-H-α-amino acids
α-H-α-amino acids can be divided into three different strategies: (i) stoichiometric approaches employing a chiral auxiliary, (ii) biocatalytic procedures involving enzymatic transformations (iii) asymmetric catalytic processes using asymmetric (transition metal) catalysts . A series of 2-amino-5-phosphonopentanoic acid derivatives were synthesized to assess their biological activity as competitive antagonists for the N-methyl-D-aspartate (NMDA) receptor .
Mechanism of Action
The mechanism of action of (2R)-2-aminohex-5-ynoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modifying the enzyme structure. Additionally, it may interact with cellular pathways involved in signal transduction and gene expression.
Comparison with Similar Compounds
Enantiomeric Pair: (2S)-2-Aminohex-5-ynoic Acid Hydrochloride
The S-enantiomer shares the same molecular formula (C₆H₁₀ClNO₂) and molecular weight (163.61 g/mol) but differs in stereochemistry at the 2nd carbon . Key differences include:
- Synthesis Applications : The S-form is used in asymmetric synthesis of peptide analogs, while the R-form is preferred in PET tracer development .
- Biological Activity : Enantiomers may bind differently to enzymes or receptors. For instance, the R-configuration is hypothesized to improve target affinity in certain imaging agents due to spatial compatibility with binding pockets .
Table 1: Enantiomer Comparison
Property | (2R)-Form | (2S)-Form |
---|---|---|
Molecular Formula | C₆H₁₀ClNO₂ | C₆H₁₀ClNO₂ |
Molecular Weight (g/mol) | 163.61 | 163.61 |
Configuration | R | S |
Key Applications | PET tracers, drug design | Peptide synthesis |
Reference |
Structurally Related Aliphatic Amino Acids
(a) 5-Ethylpiperidine-3-carboxylic Acid Hydrochloride
- Molecular Formula: C₈H₁₄ClNO₂
- Molecular Weight : 193.68 g/mol .
- Comparison: The piperidine ring introduces rigidity compared to the linear alkyne chain in (2R)-2-aminohex-5-ynoic acid. This structural difference impacts solubility and metabolic stability, making piperidine derivatives more suitable for central nervous system (CNS) drug candidates .
(b) 3-Amino-3-(4-bromophenyl)-2-hydroxypropanoic Acid Hydrochloride
- Molecular Formula: C₉H₁₁BrClNO₃
- Molecular Weight : 296.55 g/mol .
- Comparison: The aromatic bromophenyl group enhances lipophilicity, favoring blood-brain barrier penetration. In contrast, the alkyne in (2R)-2-aminohex-5-ynoic acid supports click chemistry applications (e.g., bioconjugation) .
Pharmacologically Active Aminoindanes
Compounds like 2-aminoindane hydrochloride (SU-8629) share an amino group but feature a fused benzene ring instead of an alkyne chain .
- Molecular Formula : C₉H₁₂ClN
- Pharmacological Profile: 2-Aminoindane derivatives are non-narcotic analgesics with potent activity in pain models, whereas (2R)-2-aminohex-5-ynoic acid is primarily a synthetic intermediate .
Table 2: Structural and Functional Comparison
Aziridine-Containing Analogs
(2R)-Aziridine-2-carboxylic acid derivatives, such as those described in peptide mimetics, share the R-configuration but incorporate a strained three-membered ring .
- Key Difference: The aziridine ring enables covalent binding to biological targets (e.g., enzymes), whereas the alkyne in (2R)-2-aminohex-5-ynoic acid supports non-covalent interactions or click chemistry .
Biological Activity
(2R)-2-aminohex-5-ynoic acid hydrochloride, also known as AHA, is a compound that has garnered attention for its biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound is characterized by its unique alkyne structure, which contributes to its biological activity. The compound's molecular formula is C6H10N2O2 and it has a molecular weight of 142.16 g/mol. Its structural similarity to L-methionine allows it to interact with various enzymes in significant ways.
The primary mechanism of action for (2R)-2-aminohex-5-ynoic acid involves its role as an inhibitor of specific enzymes:
- GABA Aminotransferase (GABA-AT) : AHA acts as an inhibitor of GABA-AT, which catalyzes the degradation of gamma-aminobutyric acid (GABA), a key inhibitory neurotransmitter in the brain. By inhibiting this enzyme, AHA increases GABA levels, which may have implications for treating conditions like epilepsy and anxiety disorders .
- Methionine S-Adenosyltransferase (MAT) : AHA also inhibits MAT, an enzyme that synthesizes S-adenosylmethionine (SAM) from L-methionine and ATP. This inhibition can lead to reduced SAM levels, impacting various cellular processes such as DNA methylation and polyamine biosynthesis .
Biological Activity
The biological activity of (2R)-2-aminohex-5-ynoic acid has been investigated in several studies:
- Enzyme Inhibition : Research indicates that AHA effectively inhibits GABA-AT and MAT across different species, although its potency can vary depending on the source of the enzyme. For instance, derivatives of AHA show different affinities for rat liver MAT compared to MAT from yeast or E. coli .
- Therapeutic Potential : The ability of AHA to elevate GABA levels suggests potential therapeutic applications in treating neurological disorders. In animal models, AHA has shown promise in modulating neurotransmitter levels, which could lead to new treatment strategies for epilepsy and addiction .
- Research Applications : Beyond its therapeutic implications, AHA serves as a valuable tool in biochemical research. It is used to study enzyme mechanisms and protein interactions due to its structural similarity to natural substrates.
Case Studies
Several case studies highlight the relevance of (2R)-2-aminohex-5-ynoic acid in biological research:
- Study on GABA Levels : In a controlled study involving rodent models, administration of AHA resulted in a significant increase in brain GABA concentrations, correlating with reduced seizure activity during induced epilepsy .
- MAT Inhibition Variability : Another study examined the inhibitory effects of AHA on MAT from different species. Results indicated that while AHA inhibited MAT effectively in rat liver extracts, it showed reduced efficacy against MAT from E. coli, emphasizing the importance of enzyme source in pharmacological studies.
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2R)-2-aminohex-5-ynoic acid hydrochloride in laboratory settings?
- Methodological Answer : The synthesis typically involves chiral pool strategies or enantioselective catalysis to achieve the (2R) configuration. Key steps include:
- Chiral resolution : Use of chiral auxiliaries or enzymatic resolution to isolate the R-enantiomer, as seen in analogous fluorinated amino acid syntheses .
- Protection of functional groups : Temporary protection of the amine group (e.g., with Boc or Fmoc) to prevent side reactions during alkyne formation .
- Hydrochloride salt formation : Acidic workup with HCl to improve solubility and stability .
Q. How can researchers ensure the stability of this compound during storage?
- Methodological Answer :
- Storage conditions : Maintain at -20°C in airtight, desiccated containers to prevent hydrolysis of the alkyne moiety or amine oxidation .
- Solubility considerations : The hydrochloride form enhances aqueous solubility (5–10 mg/mL in PBS or DMSO), but prolonged exposure to moisture should be avoided .
- Stability assays : Regular NMR or LC-MS monitoring to detect decomposition products (e.g., oxidation of the alkyne to carboxylic acid derivatives) .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its incorporation into peptide chains compared to the (2S) enantiomer?
- Methodological Answer :
- Peptide coupling : Use solid-phase peptide synthesis (SPPS) with HBTU/DIPEA activation to incorporate the compound into peptide sequences. Compare coupling efficiency and epimerization rates between R and S enantiomers via MALDI-TOF analysis .
- Biological activity : Test the resulting peptides for target binding (e.g., enzyme inhibition) to assess stereochemical effects. For example, the (2R) configuration may alter hydrogen-bonding patterns in active sites compared to (2S) .
Q. What strategies resolve contradictions in reported biological activities of this compound across different cell lines?
- Methodological Answer :
- Dose-response profiling : Conduct IC50 assays in multiple cell lines (e.g., T-lymphoblastic vs. neuronal) to identify cell-type-specific effects. Use standardized protocols (e.g., MTT assays) to minimize variability .
- Mechanistic studies : Perform knock-down/knock-out experiments (e.g., CRISPR) on proposed targets (e.g., purine nucleoside phosphorylase) to validate specificity .
- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to discern whether discrepancies stem from experimental design (e.g., incubation time, serum concentration) .
Q. How can the alkyne group in this compound be leveraged for bioorthogonal labeling in live-cell imaging?
- Methodological Answer :
- Click chemistry : React the alkyne with azide-functionalized probes (e.g., Alexa Fluor 488 azide) via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Optimize reaction conditions (pH 7.4, 37°C) to maintain cell viability .
- Controls : Include non-alkyne analogs to confirm labeling specificity. Use confocal microscopy to track localization (e.g., mitochondrial vs. cytoplasmic) .
- Challenges : Address potential cytotoxicity of Cu(I) catalysts by testing copper-free alternatives (e.g., strained cyclooctynes) .
Properties
Molecular Formula |
C6H10ClNO2 |
---|---|
Molecular Weight |
163.60 g/mol |
IUPAC Name |
(2R)-2-aminohex-5-ynoic acid;hydrochloride |
InChI |
InChI=1S/C6H9NO2.ClH/c1-2-3-4-5(7)6(8)9;/h1,5H,3-4,7H2,(H,8,9);1H/t5-;/m1./s1 |
InChI Key |
XGBWOGGSQVMSRX-NUBCRITNSA-N |
Isomeric SMILES |
C#CCC[C@H](C(=O)O)N.Cl |
Canonical SMILES |
C#CCCC(C(=O)O)N.Cl |
Origin of Product |
United States |
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